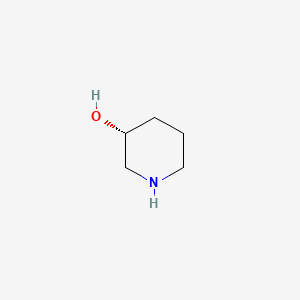

(R)-piperidin-3-ol

CAS No.: 62414-68-0

Cat. No.: VC2161992

Molecular Formula: C5H11NO

Molecular Weight: 101.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62414-68-0 |

|---|---|

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | (3R)-piperidin-3-ol |

| Standard InChI | InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m1/s1 |

| Standard InChI Key | BIWOSRSKDCZIFM-RXMQYKEDSA-N |

| Isomeric SMILES | C1C[C@H](CNC1)O |

| SMILES | C1CC(CNC1)O |

| Canonical SMILES | C1CC(CNC1)O |

Introduction

Chemical Identity and Structure

(R)-piperidin-3-ol, with the CAS number 62414-68-0, is a chiral hydroxypiperidine compound with the molecular formula C5H11NO . It is also known by several synonyms including (R)-3-Piperidinol, (3R)-piperidin-3-ol, 3-Piperidinol, (3R)-, and (3R)-3-Hydroxypiperidine . The compound features a six-membered piperidine ring with a hydroxyl group at the 3-position in the R-configuration, making it stereochemically distinct from its S-enantiomer.

The structure can be represented using various chemical notations:

| Structural Identifier | Value |

|---|---|

| IUPAC Name | (3R)-piperidin-3-ol |

| Standard InChI | InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m1/s1 |

| InChIKey | BIWOSRSKDCZIFM-RXMQYKEDSA-N |

| Isomeric SMILES | C1CC@HO |

| Canonical SMILES | C1CC(CNC1)O |

| PubChem Compound ID | 2759334 |

The R-configuration at the 3-position is a critical feature that distinguishes this compound from the racemic mixture and its enantiomer, potentially giving it unique biological and chemical properties that can be exploited in stereoselective synthesis and pharmaceutical development .

Physical and Chemical Properties

(R)-piperidin-3-ol exhibits specific physicochemical properties that are important for understanding its behavior in various applications and reactions. These properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol |

| Density | 1.016±0.06 g/cm³ (Predicted) |

| Melting Point | 91-92°C |

| Boiling Point | 191.9±23.0°C (Predicted) |

| pKa | 14.91±0.20 (Predicted) |

| LogP | 0.05950 |

| Physical State | Not specified in sources |

The compound demonstrates moderate water solubility due to both its hydroxyl group and the nitrogen atom in the piperidine ring, which can form hydrogen bonds with water molecules. The melting point range of 91-92°C indicates relatively strong intermolecular forces, likely due to hydrogen bonding between molecules .

The predicted pKa value of 14.91±0.20 suggests that the compound's hydroxyl group is very weakly acidic, as expected for an alcohol functionality. Meanwhile, the low LogP value of 0.05950 indicates that the compound has nearly equal affinity for both aqueous and lipid phases, making it relatively balanced in terms of hydrophilicity and lipophilicity .

Research Applications

(R)-piperidin-3-ol serves primarily as a versatile building block in chemical synthesis, particularly in pharmaceutical research. Its chirality makes it valuable for the development of stereochemically pure drug candidates and other bioactive molecules .

Pharmaceutical Intermediates

The compound appears to have significant applications in medicinal chemistry. It has been mentioned in patent literature related to cyclin-dependent kinase inhibitors, suggesting its utility as a structural component in the design of potential anticancer agents . The hydroxyl group provides a convenient handle for further functionalization, allowing incorporation into more complex molecular structures.

Chiral Building Block

As a chiral compound, (R)-piperidin-3-ol can serve as an important starting material for asymmetric synthesis. The stereogenic center at the 3-position can direct the stereochemical outcome of subsequent reactions, making it valuable for the preparation of more complex chiral molecules with defined stereochemistry .

Patent Applications

(R)-piperidin-3-ol appears in patent literature, notably in WO2023208172A1, which describes "Substituted 7-(pyrimidin-4-yl) quinolin-4(1h)-one compounds as cyclin dependent kinase inhibitors" . This patent application indicates the compound's utility in the development of potential therapeutic agents, particularly those targeting cyclin-dependent kinases which play crucial roles in cell cycle regulation and are important targets in cancer therapy.

The presence of (R)-piperidin-3-ol in this patent suggests its value as a structural component in pharmaceutical research and development, particularly in the context of stereochemically defined drug candidates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume